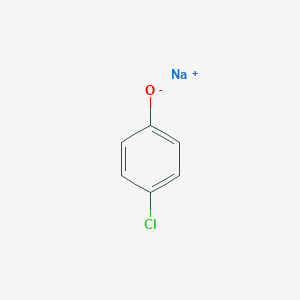

sodium;4-chlorophenolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of chemical compounds often involves multiple synthetic routes and reaction conditions. For sodium;4-chlorophenolate, the synthetic route would typically involve the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, would be optimized to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions: sodium;4-chlorophenolate may undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific reactions would depend on the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, would be tailored to facilitate the desired transformation.

Major Products: The major products formed from the reactions of this compound would depend on the specific reaction pathway. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could result in the formation of new functionalized compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Na-4-CP is widely used as a reagent in organic synthesis. It serves as an intermediate in the production of various chlorinated phenolic compounds, which are essential for synthesizing pharmaceuticals and agrochemicals. Its unique para-chlorine substitution enhances its reactivity compared to its isomers.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Acts as an intermediate in drug formulation. |

| Catalyst in Organic Reactions | Facilitates various chemical reactions due to its phenolic structure. |

Microbial Studies

Na-4-CP is employed in microbiological research to study its antimicrobial properties. It has demonstrated effectiveness against a range of bacteria and fungi, making it valuable for testing microbial resistance and biodegradation processes.

Case Study: Biodegradation Kinetics

A study on the biodegradation of Na-4-CP by Pseudomonas putida showed that it could achieve up to 90% removal efficiency within 14 days under controlled conditions . This highlights the compound's potential for environmental bioremediation.

Medical Applications

Historically, Na-4-CP has been used as a topical antiseptic and a local antibacterial agent in dental procedures such as root canal therapy. Its efficacy against pathogens makes it suitable for use in ointments and disinfectants.

| Medical Use | Description |

|---|---|

| Antiseptic | Used in ointments for skin infections. |

| Root Canal Therapy | Acts as a local antibacterial agent. |

Agricultural Chemistry

In agriculture, Na-4-CP is utilized as a fungicide and herbicide due to its ability to inhibit fungal growth and other plant pathogens. Its application helps improve crop yield and protect against diseases.

Environmental Impact

Research indicates that Na-4-CP can be degraded through microbial action or photochemical processes, which is crucial for assessing its environmental safety. Studies have shown that combining microbial treatment with irradiation can enhance the biodegradation efficiency of Na-4-CP .

Mecanismo De Acción

The mechanism of action of sodium;4-chlorophenolate would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the structure and functional groups of the compound.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to sodium;4-chlorophenolate could include other molecules with comparable structures or functional groups. These might be identified through computational methods or experimental screening.

Uniqueness: The uniqueness of this compound would be highlighted by its specific chemical structure, reactivity, and potential applications. Comparing it with similar compounds would help to elucidate its distinct properties and advantages in various scientific and industrial contexts.

Propiedades

IUPAC Name |

sodium;4-chlorophenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPLEOLETMZLIB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.